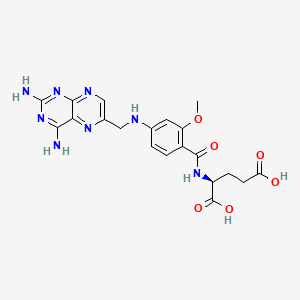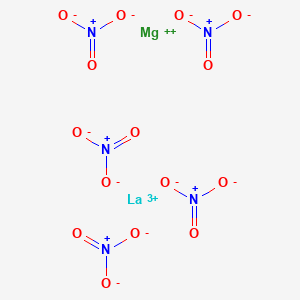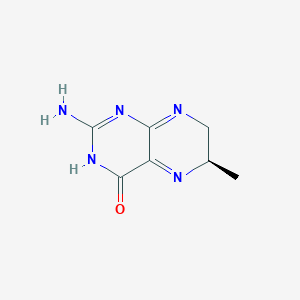
(2S)-2-Methyl-3-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylacetoacetate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals. The compound is known for its role in organic synthesis, particularly in the formation of alpha-substituted acetoacetic esters and cyclic compounds.
Métodos De Preparación
Alpha-Methylacetoacetate can be synthesized through several methods. One common method involves the esterification of methanol with diketene. The reaction is typically catalyzed by sulfuric acid, and the process involves heating methanol to its boiling point before adding diketene dropwise. The reaction mixture is then cooled, and the product is purified through distillation .
Another method involves the methoxycarbonylation of acetone with dimethyl carbonate in the presence of alkali-promoted magnesium oxide catalysts. This method has been shown to be effective, with potassium being the most effective promoter .
Análisis De Reacciones Químicas
Alpha-Methylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-Methylacetoacetate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Methylacetoacetate involves its role as an intermediate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Alpha-Methylacetoacetate is similar to other acetoacetate esters, such as methyl acetoacetate and ethyl acetoacetate. it is unique in its specific reactivity and applications. For example, methyl acetoacetate is more commonly used in industrial applications, while alpha-Methylacetoacetate is often preferred in specific synthetic routes due to its unique properties .
Similar compounds include:
- Methyl acetoacetate
- Ethyl acetoacetate
- Acetylacetone
- Diketene
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Propiedades
Número CAS |
76652-88-5 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(2S)-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
Clave InChI |
GCXJINGJZAOJHR-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)C)C(=O)O |
SMILES canónico |
CC(C(=O)C)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)


![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)




